molecular formula C20H19FN2O3 B2437779 N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887878-67-3

N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No.: B2437779
CAS No.: 887878-67-3
M. Wt: 354.381
InChI Key: QGMOCNKCDRJYGH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core, a fluorophenyl group, and a pentanamido side chain, which collectively contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-2-3-11-17(24)23-18-15-9-4-5-10-16(15)26-19(18)20(25)22-14-8-6-7-13(21)12-14/h4-10,12H,2-3,11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMOCNKCDRJYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction via Transition-Metal Catalysis

Copper-Catalyzed Cyclization Strategies

Copper-mediated reactions are widely employed for benzofuran synthesis due to their cost-effectiveness and versatility. A pivotal approach involves the coupling of o-hydroxyaldehydes with alkynes or alkenes. For instance, Weng et al. demonstrated that salicylaldehyde-derived Schiff bases react with substituted alkenes under CuCl/DBU catalysis to yield trifluoroethyl-substituted benzofurans in 45–93% yields. Adapting this method, the target compound’s benzofuran scaffold could be assembled using a pre-functionalized o-hydroxyaldehyde bearing a carboxylic acid group at position 2 (Scheme 1). Subsequent amidation with 3-fluorophenylamine would introduce the carboxamide moiety.

Abtahi and Tavakol’s one-pot synthesis using o-hydroxyaldehydes, amines, and alkynes in a choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent offers an eco-friendly alternative. By selecting a pentanamide-containing amine, the 3-position substituent could be incorporated during cyclization, minimizing post-functionalization steps.

Table 1: Copper-Catalyzed Benzofuran Synthesis Conditions
Starting Material Catalyst System Solvent Yield (%) Reference
Salicylaldehyde + Alkyne CuI/DES ChCl.EG 70–91
Schiff Base + Alkene CuCl/DBU DMF 45–93

Rhodium-Catalyzed C–H Activation

Rhodium complexes enable direct C–H functionalization, offering precise control over substitution patterns. Kitano et al. reported CpRh-catalyzed vinylene transfer between benzamides and vinylene carbonate to synthesize C4-substituted benzofurans. Applying this method, a benzamide precursor with a protected pentanamide group at position 3 could undergo cyclization to form the benzofuran core, followed by deprotection and carboxamide installation (Scheme 2).

Zhu et al.’s relay rhodium catalysis using propargyl alcohols and aryl boronic acids further exemplifies the potential for introducing aryl groups at specific positions. The 3-fluorophenyl group might be incorporated via Suzuki–Miyaura coupling post-cyclization.

Functionalization of the Benzofuran Core

Carboxamide Installation at Position 2

The 2-carboxamide group is typically introduced via nucleophilic acyl substitution. A benzofuran-2-carboxylic acid intermediate, generated through oxidation of a 2-methyl group or direct synthesis, reacts with 3-fluorophenylamine in the presence of coupling agents like EDC/HOBt. For example, Kotha et al. achieved similar transformations using Grubbs catalysts for olefin metathesis, followed by oxidation.

Alternative Synthetic Routes

Base-Catalyzed Cyclocondensation

Koca et al.’s Rap–Stoermer reaction employs triethylamine to condense α-haloketones with salicylaldehydes. Using a 2-carboxamide-functionalized salicylaldehyde and a 3-amino-pentanoyl halide could yield the target compound in a single step, though steric hindrance may reduce yields.

Electrochemical Synthesis

Challenges and Optimization Considerations

  • Regioselectivity : Copper and rhodium catalysts provide better control over substitution patterns compared to base-mediated methods.
  • Functional Group Compatibility : The electron-deficient 3-fluorophenyl group may require protective strategies during cyclization.
  • Yield Optimization : Multistep sequences (e.g., cyclization followed by acylation) often result in cumulative yield losses; one-pot methodologies are preferable.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a fluorophenyl group, and a pentanamido side chain. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.

Biological Activity

N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core, an amide functional group, and a fluorophenyl substituent. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include:

  • Formation of Benzofuran Derivative : Initial reactions to create the benzofuran backbone.
  • Amidation : Introduction of the pentanamide group through coupling reactions.
  • Fluorination : Selective introduction of the fluorine atom onto the phenyl ring.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The following table summarizes some key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
N-(3-fluorophenyl)-...HepG24.85Inhibition of CK2 enzyme
N-(substituted phenyl)-...HeLa0.39Induction of apoptosis
N-(fluorinated derivative)LLC-MK2>100Low cytotoxicity against normal cells

Enzyme Inhibition Studies

In addition to anticancer activity, compounds in this class have been evaluated for their ability to inhibit key enzymes involved in neurodegenerative diseases. For example, studies have shown that certain derivatives exhibit potent inhibition against monoamine oxidase (MAO) and cholinesterase enzymes, which are crucial for neurotransmitter regulation.

Case Studies

Case studies on the biological activity of this compound have focused on its pharmacological effects in vivo and in vitro. These studies often involve:

  • Animal Models : Evaluating the compound's efficacy in reducing tumor growth or improving cognitive function in models of Alzheimer's disease.
  • Cell Culture Experiments : Assessing cytotoxicity and mechanism of action through various assays.

Example Case Study

One notable case study involved administering the compound to mice bearing tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor size compared to controls, suggesting potential for therapeutic use.

Q & A

Q. What synthetic methodologies are recommended for N-(3-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with benzofuran core formation followed by sequential amidation and carboxamide coupling. Key steps include:

  • Furan ring construction : Cyclization of substituted phenols via acid catalysis or oxidative coupling .
  • Amidation : Reaction of the benzofuran intermediate with pentanoyl chloride under anhydrous conditions, using bases like triethylamine to drive the reaction .
  • Carboxamide coupling : Ullmann or Buchwald-Hartwig coupling for aryl-amide bond formation, optimized via microwave-assisted synthesis to enhance yield . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl resonance at ~7.2–7.8 ppm) and amide bond conformation .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching C₂₃H₂₂F₂N₂O₃) .
  • FT-IR : Identification of carbonyl stretches (amide I band at ~1650 cm⁻¹, carboxamide C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

  • In vitro assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .
  • Mechanistic studies :
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining.
  • Target identification : Kinase profiling (e.g., EGFR, VEGFR) using competitive binding assays .
    • In vivo models : Xenograft studies in nude mice, monitoring tumor volume reduction and toxicity .

Q. What computational strategies predict binding affinity with biological targets like kinases or GPCRs?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
  • QSAR modeling : Train models with datasets of fluorophenyl-benzofuran analogs to predict bioactivity .

Q. How should contradictory data on metabolic stability be resolved in preclinical studies?

  • Comparative assays : Test stability in human/rat liver microsomes with LC-MS quantification of parent compound degradation .
  • CYP450 inhibition screening : Identify isoforms (e.g., CYP3A4) responsible for metabolic discrepancies using fluorogenic substrates .
  • Isotope labeling : Track metabolic pathways via 14^{14}C-labeled analogs in hepatocyte incubations .

Q. What methodologies establish structure-activity relationships (SAR) for fluorophenyl-substituted benzofuran carboxamides?

  • Analog synthesis : Vary substituents (e.g., halogen position, alkyl chain length) and assess biological activity .
  • 3D-QSAR : CoMFA or CoMSIA to correlate steric/electrostatic fields with potency .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., with tubulin or topoisomerase II) to guide SAR .

Q. How is the pharmacokinetic (PK) profile systematically analyzed in early-stage research?

  • ADME assays :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration .
    • In vivo PK : Administer IV/oral doses in rodents, with LC-MS/MS quantification of plasma concentrations over time .
    • Tissue distribution : Whole-body autoradiography or mass spectrometry imaging .

Data Contradiction Analysis

Q. How can researchers address disparities in reported cytotoxicity data across similar benzofuran derivatives?

  • Standardized protocols : Adopt uniform cell lines, culture conditions, and assay endpoints (e.g., 72-hr incubation for MTT) .
  • Counter-screen for off-target effects : Use orthogonal assays (e.g., caspase activation vs. ATP depletion) to confirm mechanism .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in substituent-driven activity .

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